molecular formula C5H9NO4 B2700127 2-[(2-Methoxy-2-oxoethyl)amino]acetic acid CAS No. 24715-40-0

2-[(2-Methoxy-2-oxoethyl)amino]acetic acid

Cat. No.: B2700127
CAS No.: 24715-40-0
M. Wt: 147.13
InChI Key: QWHBAQJRYFNJFT-UHFFFAOYSA-N
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Description

2-[(2-Methoxy-2-oxoethyl)amino]acetic acid is a chemical compound with the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol . It is a derivative of glycine, where the amino group is substituted with a carboxymethyl group and the carboxyl group is esterified with methanol. This compound is used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxy-2-oxoethyl)amino]acetic acid typically involves the esterification of glycine with methanol in the presence of a catalyst. One common method is to react glycine with methanol and a strong acid such as sulfuric acid or hydrochloric acid, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. This method allows for better control over reaction conditions and reduces the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxy-2-oxoethyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Methoxy-2-oxoethyl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxy-2-oxoethyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release glycine, which then participates in various metabolic pathways. The carboxymethyl group can also interact with other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxy-2-oxoethyl)amino]acetic acid is unique due to its specific ester group, which influences its reactivity and solubility. The methyl ester group makes it more hydrophobic compared to its non-esterified counterpart, affecting its interaction with biological membranes and other hydrophobic environments .

Properties

IUPAC Name

2-[(2-methoxy-2-oxoethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-5(9)3-6-2-4(7)8/h6H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHBAQJRYFNJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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